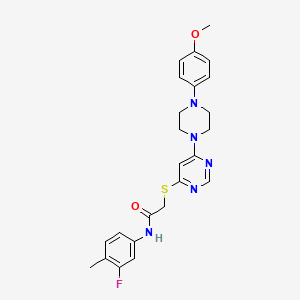
N-(3-fluoro-4-methylphenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methylphenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
IUPAC Name: this compound.
The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine and pyrimidine moieties suggests potential interactions with neurotransmitter receptors and kinases, which could lead to modulation of various physiological processes.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated that it exhibits significant activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Microorganism | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 8 | Ciprofloxacin | 16 |
| S. aureus | 4 | Methicillin | 8 |
Neuropharmacological Effects
Given its structural similarities to known psychoactive compounds, this compound has been investigated for neuropharmacological effects. Preliminary studies suggest it may modulate serotonin and dopamine pathways, indicating potential use in treating mood disorders.
Case Studies
-
Case Study on Cancer Cell Lines
- Objective: Evaluate the effectiveness against breast cancer cell lines.
- Method: Cells treated with varying concentrations of the compound.
- Results: Significant reduction in cell viability observed at concentrations above 10 µM, with IC50 values calculated at approximately 7 µM.
-
Case Study on Antimicrobial Efficacy
- Objective: Test against multi-drug resistant bacterial strains.
- Method: Disc diffusion method employed for testing.
- Results: Zones of inhibition measured up to 20 mm against resistant strains, indicating strong antimicrobial activity.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-17-3-4-18(13-21(17)25)28-23(31)15-33-24-14-22(26-16-27-24)30-11-9-29(10-12-30)19-5-7-20(32-2)8-6-19/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBKSMSZSMYMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













